molecular formula C15H11BrClFO B1522448 3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one CAS No. 898760-61-7

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

Cat. No. B1522448
CAS RN: 898760-61-7
M. Wt: 341.6 g/mol
InChI Key: UTFCDXMZFUHIOB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, commonly referred to as 3-BPF, is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. 3-BPF is a versatile compound that has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, 3-BPF has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Carbon-Fluorine Bond Formation

Research has demonstrated the ability to form carbon-fluorine bonds via fluoro complexes of ruthenium, which react with certain bromide and chloride compounds to yield fluorinated products. This process is critical for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Barthazy et al., 1999).

Molecular Structure and Characterization

The synthesis and structural characterization of related compounds using spectroscopic techniques and density functional theory (DFT) highlight the importance of such compounds in understanding molecular interactions and properties. This knowledge can be applied in the design of materials with specific electronic or photophysical properties (Bhumannavar, 2021).

Asymmetric Synthesis

Asymmetric synthesis using microbial reductases to produce chiral intermediates demonstrates the potential application of related compounds in the synthesis of antidepressant drugs. This showcases the relevance of these compounds in medicinal chemistry, particularly in the synthesis of enantiomerically pure pharmaceuticals (Choi et al., 2010).

Optical and Photophysical Properties

Studies on the optical properties and solid-state emission enhancement of poly(thiophene)s through molecular control indicate the potential use of related compounds in the development of materials for optoelectronic applications. The ability to tune these properties is crucial for the creation of efficient light-emitting devices and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).

DNA Binding and Inhibition Studies

Research on the binding interactions with DNA and inhibition of biological activities, such as urease, suggests the potential therapeutic applications of related compounds. Understanding these interactions can lead to the development of new drugs and therapeutic agents (Rasool et al., 2021).

properties

IUPAC Name

3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFCDXMZFUHIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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